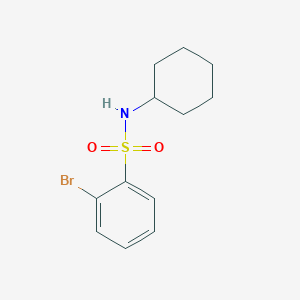

2-bromo-N-cyclohexylbenzenesulfonamide

Overview

Description

2-Bromo-N-cyclohexylbenzenesulfonamide: is an organic compound with the molecular formula C12H16BrNO2S It is a derivative of benzenesulfonamide, where the sulfonamide nitrogen is substituted with a cyclohexyl group and the benzene ring is brominated at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-N-cyclohexylbenzenesulfonamide typically involves the following steps:

Bromination of Benzenesulfonamide: The starting material, benzenesulfonamide, is brominated at the 2-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.

Cyclohexylation: The brominated benzenesulfonamide is then reacted with cyclohexylamine under suitable conditions to form the desired product. This step usually requires a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors for bromination and cyclohexylation, and employing purification techniques such as recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: 2-Bromo-N-cyclohexylbenzenesulfonamide can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can participate in oxidation reactions to form sulfonic acids or reduction reactions to form sulfinamides or sulfides, depending on the reagents and conditions used.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents like hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride (LAH), sodium borohydride (NaBH4), or catalytic hydrogenation.

Major Products:

Substitution Products: Depending on the nucleophile, products can include azides, thiols, or ethers.

Oxidation Products: Sulfonic acids or sulfonates.

Reduction Products: Sulfinamides or sulfides.

Scientific Research Applications

Chemistry: 2-Bromo-N-cyclohexylbenzenesulfonamide is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new materials and catalysts.

Biology and Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its sulfonamide moiety is known for its biological activity, and the bromine atom can be used for radiolabeling in diagnostic imaging.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and polymers. Its reactivity and stability make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of 2-bromo-N-cyclohexylbenzenesulfonamide depends on its application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or receptors due to its sulfonamide group, which can mimic the structure of natural substrates. The bromine atom can also participate in halogen bonding, enhancing the compound’s binding affinity to its molecular targets.

Comparison with Similar Compounds

2-Bromo-N-methylbenzenesulfonamide: Similar structure but with a methyl group instead of a cyclohexyl group.

2-Chloro-N-cyclohexylbenzenesulfonamide: Similar structure but with a chlorine atom instead of a bromine atom.

N-Cyclohexylbenzenesulfonamide: Lacks the bromine atom, making it less reactive in certain substitution reactions.

Uniqueness: 2-Bromo-N-cyclohexylbenzenesulfonamide is unique due to the presence of both the bromine atom and the cyclohexyl group. This combination provides distinct reactivity and steric properties, making it a versatile compound in synthetic chemistry and various applications.

Biological Activity

2-Bromo-N-cyclohexylbenzenesulfonamide is a sulfonamide compound that has garnered attention due to its potential biological activities, particularly in pharmacology. Its structure, which includes a bromine atom and a sulfonamide group, contributes to its reactivity and interaction with various biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant studies.

Chemical Structure

The molecular formula of this compound is . The presence of the sulfonamide group is significant for its biological activity, as sulfonamides are known for their antibacterial properties.

The mechanism by which this compound exerts its biological effects is primarily through the inhibition of specific enzymes or receptors. Sulfonamides typically act by mimicking para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis, thereby inhibiting bacterial growth. Additionally, compounds with similar structures have been shown to interact with various molecular targets involved in cancer progression and inflammation.

Biological Activity

Research has indicated several areas where this compound exhibits notable biological activity:

- Antibacterial Properties : Like many sulfonamides, this compound has demonstrated antibacterial effects against a range of Gram-positive and Gram-negative bacteria.

- Antitumor Activity : Preliminary studies suggest that it may inhibit tumor cell proliferation, potentially through mechanisms involving apoptosis and cell cycle arrest.

- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by excessive inflammation.

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial activity of various sulfonamide derivatives, including this compound. Results indicated that this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

- Antitumor Activity : In vitro assays showed that this compound could reduce the viability of human cancer cell lines (e.g., colorectal cancer cells) by inducing apoptosis. The compound was found to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors .

- Mechanistic Insights : Further mechanistic studies revealed that the compound interacts with specific signaling pathways involved in cell proliferation and survival, suggesting potential applications in targeted cancer therapies .

Data Table: Biological Activities

Properties

IUPAC Name |

2-bromo-N-cyclohexylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO2S/c13-11-8-4-5-9-12(11)17(15,16)14-10-6-2-1-3-7-10/h4-5,8-10,14H,1-3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJNJLUIXKKZXBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NS(=O)(=O)C2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90391378 | |

| Record name | 2-bromo-N-cyclohexylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90391378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951883-95-7 | |

| Record name | 2-Bromo-N-cyclohexylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951883-95-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-bromo-N-cyclohexylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90391378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.